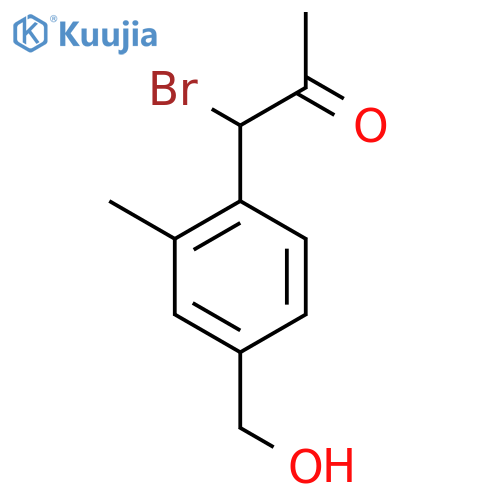Cas no 1804200-73-4 (4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol)

1804200-73-4 structure
商品名:4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol
CAS番号:1804200-73-4
MF:C11H13BrO2
メガワット:257.123722791672
CID:5002714
4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol
-
- インチ: 1S/C11H13BrO2/c1-7-5-9(6-13)3-4-10(7)11(12)8(2)14/h3-5,11,13H,6H2,1-2H3
- InChIKey: WCTXWYJETZAAQQ-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC(CO)=CC=1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.3
4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012749-250mg |
4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol |
1804200-73-4 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A010012749-1g |
4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol |
1804200-73-4 | 97% | 1g |
1,534.70 USD | 2021-07-05 | |
| Alichem | A010012749-500mg |
4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol |
1804200-73-4 | 97% | 500mg |
798.70 USD | 2021-07-05 |
4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1804200-73-4 (4-(1-Bromo-2-oxopropyl)-3-methylbenzyl alcohol) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 506-17-2(cis-Vaccenic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 157047-98-8(Benzomalvin C)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
